2-(4-(Benzyloxy)-3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-(Benzyloxy)-3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a benzyloxy group, a bromophenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzyloxy-substituted phenyl compound, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the bromophenyl group can produce phenyl-substituted ethanones.
Scientific Research Applications
2-(4-(Benzyloxy)-3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(4-(Benzyloxy)phenyl)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-(4-(Benzyloxy)-3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of both a benzyloxy group and a bromophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
2-(3-bromo-4-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c20-17-12-16(13-19(22)21-10-4-5-11-21)8-9-18(17)23-14-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPIQHJVQZFBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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